molecular formula C11H18ClNS B13849895 2-(5-Methyl-2-thienyl)azepane-Hydrochloride

2-(5-Methyl-2-thienyl)azepane-Hydrochloride

Cat. No.: B13849895
M. Wt: 231.79 g/mol
InChI Key: UPCVWOGRDHMJDO-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-thienyl)azepane-Hydrochloride is a chemical compound with the molecular formula C11H17NS·HCl and a molecular weight of 231.8. It is a useful research chemical compound often employed in various scientific studies and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-2-thienyl)azepane-Hydrochloride typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent and a solvent such as ethanol or methanol. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-2-thienyl)azepane-Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(5-Methyl-2-thienyl)azepane-Hydrochloride is widely used in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-thienyl)azepane-Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Methyl-2-thienyl)azepane: Similar structure but without the hydrochloride salt.

    2-(5-Methyl-2-thienyl)piperidine: A related compound with a piperidine ring instead of an azepane ring.

    2-(5-Methyl-2-thienyl)morpholine: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(5-Methyl-2-thienyl)azepane-Hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which may enhance its solubility and stability in various solvents. This uniqueness makes it particularly valuable in certain research and industrial applications.

Properties

Molecular Formula

C11H18ClNS

Molecular Weight

231.79 g/mol

IUPAC Name

2-(5-methylthiophen-2-yl)azepane;hydrochloride

InChI

InChI=1S/C11H17NS.ClH/c1-9-6-7-11(13-9)10-5-3-2-4-8-12-10;/h6-7,10,12H,2-5,8H2,1H3;1H

InChI Key

UPCVWOGRDHMJDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C2CCCCCN2.Cl

Origin of Product

United States

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